An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-6-methylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and as a precursor for various functional molecules. This document details its structural and physical characteristics, supported by experimental protocols for their determination. A detailed synthetic workflow is also presented.
Physicochemical Properties
The fundamental physicochemical properties of 2-hydroxy-6-methylbenzaldehyde are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molar Mass | 136.15 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 32 °C | [3] |
| Boiling Point | 229 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |
Table 2: Spectroscopic and Other Properties
| Property | Value/Description | Source(s) |
| ¹H NMR | Predicted shifts (ppm): Aldehyde proton (9.8-10.5), Aromatic protons (6.5-8.5), Methyl protons (2.1-2.5), Hydroxyl proton (variable) | [4][5][6] |
| ¹³C NMR | Predicted shifts (ppm): Carbonyl carbon (190-215), Aromatic carbons (115-160) | [6] |
| Infrared (IR) Spectroscopy | Characteristic absorptions (cm⁻¹): C=O stretch (1660-1770), C-H (aldehyde) stretch (2700-2860), O-H stretch (broad, ~3200-3600) | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z = 136 | [7] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties and the synthesis of 2-hydroxy-6-methylbenzaldehyde.
Synthesis of 2-Hydroxy-6-methylbenzaldehyde
A common synthetic route to 2-hydroxy-6-methylbenzaldehyde involves the Reimer-Tiemann reaction, which is a formylation of phenols.[8]
Materials:
-
Sodium hydroxide (B78521)
-
Ethyl alcohol
-
Hydrochloric acid (dilute)
-
Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenol (0.1 mol) and sodium hydroxide in a mixture of water and ethyl alcohol.
-
Heat the mixture to approximately 65 °C.
-
Slowly add chloroform (0.19 mol) to the reaction mixture over a period of 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue heating the mixture for an additional hour at 65-70 °C.
-
Cool the reaction mixture to room temperature (20-25 °C) and allow it to stand for 3 hours.
-
Filter the solid that separates out and wash it with ethyl alcohol.
-
Dissolve the collected solid in a minimal amount of water and acidify the solution with dilute hydrochloric acid.
-
The product, 2-hydroxy-6-methylbenzaldehyde, will separate as an oil.
-
Extract the product with ether.
-
Wash the ether extract with water and dry it over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the purified 2-hydroxy-6-methylbenzaldehyde.
Visualization of Synthetic Workflow:
Determination of Melting Point
The melting point is determined using a capillary method.[1][9][10]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline 2-hydroxy-6-methylbenzaldehyde.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point method.[2][11][12]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
Procedure:
-
Place a small amount of liquid 2-hydroxy-6-methylbenzaldehyde into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer and immerse them in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:[13][14][15]
Materials:
-
Test tubes
-
2-hydroxy-6-methylbenzaldehyde
-
Solvents (water, ethanol, diethyl ether)
Procedure:
-
Place a small amount (approximately 10-20 mg) of 2-hydroxy-6-methylbenzaldehyde into three separate test tubes.
-
To the first test tube, add 1 mL of water. To the second, add 1 mL of ethanol. To the third, add 1 mL of diethyl ether.
-
Agitate each test tube vigorously for 30-60 seconds.
-
Observe whether the solid dissolves completely, partially, or not at all in each solvent.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve 5-10 mg of 2-hydroxy-6-methylbenzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4][5]
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction before acquiring the sample spectrum.[3][16][17]
Sample Preparation:
-
Dissolve a small amount of 2-hydroxy-6-methylbenzaldehyde in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
GC-MS Conditions:
-
GC System: Use a system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS System:
Biological Relevance and Applications
While specific signaling pathways for 2-hydroxy-6-methylbenzaldehyde are not extensively documented, it serves as a valuable precursor in the synthesis of various biologically active molecules. Its structural motifs are found in compounds explored for antimicrobial and other therapeutic properties.[21] The aldehyde and hydroxyl functionalities provide reactive sites for the synthesis of Schiff bases and other derivatives, which are widely studied in medicinal chemistry and drug discovery. The physicochemical properties detailed in this guide are crucial for understanding its reactivity, bioavailability, and potential as a scaffold in the development of new therapeutic agents.
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